3-(3-Boronophenyl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(3-boronophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIEOGZUMAQKI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-91-1 | |
| Record name | 3-(2-Carboxyvinyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3 Boronophenyl Acrylic Acid and Its Advanced Derivatives
Established Synthetic Pathways to Phenylboronic Acid Scaffolds
The introduction of the boronic acid group onto a phenyl ring is a cornerstone of modern organic synthesis, enabling access to a vast array of compounds through subsequent cross-coupling reactions. Two principal methods have become workhorses in this field: metal-halogen exchange followed by borate (B1201080) quenching and palladium-catalyzed borylation of aryl halides.
Metal-Halogen Exchange Followed by Borate Quenching
One of the most traditional and widely used methods for the synthesis of arylboronic acids is the metal-halogen exchange reaction. This approach involves the reaction of an aryl halide with an organometallic reagent, typically an organolithium or Grignard reagent, to form a highly reactive organometallic intermediate. This intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
The choice of organometallic reagent and reaction conditions is crucial for the success of this method. Organolithium reagents, such as n-butyllithium, are highly reactive and can effect the metal-halogen exchange at low temperatures, which is beneficial for substrates with sensitive functional groups. Grignard reagents, prepared from the reaction of an aryl halide with magnesium metal, offer a milder alternative. The general trend for the ease of metal-halogen exchange follows the order of the halide: I > Br > Cl.
A typical reaction sequence involves the dissolution of the aryl halide in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and cooling to low temperatures (e.g., -78 °C) under an inert atmosphere. The organometallic reagent is then added dropwise, and the reaction is stirred for a period to ensure complete formation of the organometallic intermediate. Subsequently, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture. The resulting boronate ester is then hydrolyzed with an aqueous acid to afford the final phenylboronic acid.
| Aryl Halide | Organometallic Reagent | Boron Source | Product |
| Aryl Iodide | n-Butyllithium | Trimethyl borate | Arylboronic Acid |
| Aryl Bromide | Isopropylmagnesium chloride | Triisopropyl borate | Arylboronic Acid |
| Aryl Chloride | sec-Butyllithium | Trimethyl borate | Arylboronic Acid |
This table provides a general overview of common reagents used in the metal-halogen exchange method for synthesizing arylboronic acids.
Palladium-Catalyzed Borylation of Aryl Halides
In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylboronic acids, offering a more functional group tolerant and milder alternative to the traditional metal-halogen exchange methods. The most prominent of these is the Miyaura borylation, which involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net
This method offers several advantages, including the use of less reactive starting materials and milder reaction conditions, which allows for the presence of a wider range of functional groups on the aryl halide substrate. organic-chemistry.org The reaction is typically carried out in a suitable solvent, such as dioxane, toluene, or dimethylformamide (DMF), and at elevated temperatures.
A variety of palladium catalysts can be employed, with common choices including palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). The selection of the appropriate ligand is critical for the efficiency of the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or more specialized ligands like SPhos or XPhos, are frequently used to stabilize the palladium center and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
The diboron reagent is a key component of this reaction, with bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(neopentylglycolato)diboron being the most commonly used. A base, such as potassium acetate or potassium carbonate, is required to facilitate the transmetalation step. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active Pd(0) catalyst. The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid if desired.
| Aryl Halide/Triflate | Diboron Reagent | Palladium Catalyst | Base |
| Aryl Bromide | Bis(pinacolato)diboron | Pd(OAc)₂ / SPhos | KOAc |
| Aryl Chloride | Bis(pinacolato)diboron | Pd₂(dba)₃ / XPhos | K₂CO₃ |
| Aryl Triflate | Bis(neopentylglycolato)diboron | PdCl₂(dppf) | Cs₂CO₃ |
This table illustrates typical combinations of reagents for the palladium-catalyzed borylation of aryl halides and triflates.
Synthetic Approaches to Acrylic Acid Derivatives and Their Functionalization
The acrylic acid backbone is a versatile building block in organic synthesis, and its construction and subsequent functionalization are key to accessing a wide range of valuable compounds.
Conventional and Emerging Routes for Acrylic Acid Backbone Construction
The industrial production of acrylic acid has historically been dominated by petrochemical-based processes. The most prevalent method involves the two-stage oxidation of propylene, first to acrolein and then to acrylic acid. Other commercial routes have included the carbonylation of acetylene (B1199291) (Reppe process) and the hydrolysis of acrylonitrile.
In recent years, there has been a significant push towards the development of more sustainable and bio-based routes to acrylic acid. tandfonline.comnih.gov These emerging pathways often utilize renewable feedstocks, such as glycerol (B35011), a byproduct of biodiesel production, and lactic acid, which can be derived from the fermentation of sugars. rsc.org For example, glycerol can be dehydrated to acrolein, which is then oxidized to acrylic acid. Lactic acid can be dehydrated to acrylic acid, though this process often requires high temperatures and specialized catalysts. Another promising bio-based route involves the fermentation of sugars to produce 3-hydroxypropionic acid (3-HP), which can then be dehydrated to acrylic acid. korea.ac.kr
| Starting Material | Key Transformation | Product |
| Propylene | Two-stage oxidation | Acrylic Acid |
| Acetylene | Carbonylation | Acrylic Acid |
| Acrylonitrile | Hydrolysis | Acrylic Acid |
| Glycerol | Dehydration and oxidation | Acrylic Acid |
| Lactic Acid | Dehydration | Acrylic Acid |
| 3-Hydroxypropionic Acid | Dehydration | Acrylic Acid |
This table summarizes both conventional and emerging synthetic routes for the construction of the acrylic acid backbone.
Strategies for Functional Group Incorporation onto the Acrylic Acid Moiety
The acrylic acid moiety possesses two primary sites for functionalization: the carboxylic acid group and the carbon-carbon double bond. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations typically involve standard organic reactions. For instance, esterification can be achieved by reacting acrylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. Amide formation can be accomplished by reacting acrylic acid with an amine in the presence of a coupling agent, such as a carbodiimide.
The carbon-carbon double bond of the acrylic acid moiety is electron-deficient and is therefore susceptible to nucleophilic attack in a Michael addition reaction. This allows for the introduction of a wide range of functional groups at the β-position. Furthermore, the double bond can participate in various cycloaddition reactions and can be subjected to reactions such as hydrogenation, halogenation, and epoxidation, providing further avenues for functionalization.
Convergent and Divergent Synthesis of 3-(3-Boronophenyl)acrylic Acid
The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and the potential for generating diverse derivatives.
Another potential convergent approach is the Wittig reaction. In this scenario, 3-formylphenylboronic acid could be reacted with a phosphorus ylide derived from a haloacetic acid derivative. The Wittig reaction is a reliable method for the formation of alkenes from aldehydes or ketones. A related strategy is the Horner-Wadsworth-Emmons reaction, which often provides better control over the stereochemistry of the resulting alkene.
A divergent synthesis , on the other hand, would begin with a common starting material that is then elaborated in different ways to introduce the boronic acid and acrylic acid functionalities. For example, one could start with 3-bromo-iodobenzene. The differential reactivity of the two halogen atoms allows for selective functionalization. The more reactive iodine atom could first be converted to the boronic acid via metal-halogen exchange and quenching with a borate ester. The remaining bromine atom could then be subjected to a palladium-catalyzed coupling reaction with an acrylic acid equivalent to install the acrylic acid moiety. This approach would be particularly useful for generating a library of derivatives, as the common intermediate could be reacted with a variety of different coupling partners.
Alternatively, a divergent approach could commence with a precursor that already contains a latent form of one of the functional groups. For instance, starting with 3-bromocinnamic acid, the bromine atom could be converted to the boronic acid functionality in a final step via a palladium-catalyzed borylation reaction. This strategy allows for the late-stage introduction of the boronic acid group, which can be advantageous if this group is not compatible with some of the preceding reaction conditions.
| Strategy | Key Reaction | Starting Materials |
| Convergent | Heck Reaction | 3-Bromophenylboronic acid, Acrylic acid |
| Convergent | Wittig Reaction | 3-Formylphenylboronic acid, Haloacetic acid-derived ylide |
| Divergent | Selective Functionalization | 3-Bromo-iodobenzene |
| Divergent | Late-stage Borylation | 3-Bromocinnamic acid |
This table outlines plausible convergent and divergent synthetic strategies for this compound.
Chemical Strategies for Coupling Boronophenyl and Acrylic Acid Subunits
The formation of the this compound structure is typically achieved through cross-coupling reactions, which are fundamental in modern organic synthesis for creating C-C bonds. Several key strategies are employed:
Palladium-Catalyzed Cross-Coupling Reactions : Heck-type reactions represent a viable route, where an aryl halide (e.g., 3-bromophenylboronic acid or its ester) is coupled with an acrylic acid derivative. A Pd(OAc)₂/AgOAc system has been shown to be effective for such couplings involving acrylic boronates. nih.gov
Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction can be adapted for the synthesis. One approach involves the coupling of a dihalobenzene with an acrylic acid derivative, followed by a Miyaura borylation reaction to introduce the boronic acid group. nih.govorganic-chemistry.org Conversely, a 3-halophenylboronic ester can be coupled with a suitable acrylic acid synthon. The use of a palladium catalyst like PdCl₂(dppf) with a base such as Et₃N is crucial for the selective formation of the carbon-boron bond. organic-chemistry.org
Knoevenagel-Doebner Condensation : This classical method can be employed by reacting 3-formylphenylboronic acid with malonic acid. The condensation reaction forms the acrylic acid double bond directly attached to the boron-substituted phenyl ring. This approach has been noted for the synthesis of similar fluorinated acrylic acids. georganics.sk
These methods provide a modular approach, allowing for the synthesis of a variety of derivatives by choosing appropriately substituted starting materials.
Stereoselective and Regioselective Synthetic Considerations for this compound
Control over the spatial arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) is critical for defining the properties of the final molecule.
Regioselectivity : The synthesis must ensure the acrylic acid and boronic acid groups are in a meta (1,3) relationship on the phenyl ring. This is achieved by starting with a 3-substituted phenyl precursor, such as 3-aminophenylboronic acid, 3-bromophenylboronic acid, or 3-formylphenylboronic acid. nih.govnih.gov For instance, methods like the Miyaura borylation or electrophilic trapping of arylmetal intermediates allow for the precise installation of the boronic acid moiety at the desired position. nih.gov
Stereoselectivity : The double bond of the acrylic acid moiety can exist as either the E (trans) or Z (cis) isomer. Most standard cross-coupling reactions, such as the Heck and Suzuki couplings, and condensation reactions like the Knoevenagel-Doebner, predominantly yield the thermodynamically more stable E-isomer. Achieving high stereoselectivity is crucial as the geometric configuration of the double bond can significantly influence the molecule's chemical reactivity and its integration into larger systems like polymers.
Catalytic Systems for Efficient Formation of this compound
The efficiency of the coupling reactions described above is highly dependent on the choice of the catalytic system. These systems typically consist of a transition metal catalyst and often require specific ligands, bases, and solvents to achieve high yields and selectivity.
Modern synthetic methods utilize a range of catalysts to facilitate these transformations. Iridium- and rhodium-based catalysts are also prominent in C-H borylation reactions, which can be an alternative route to create the necessary boronophenyl precursor. nih.govorganic-chemistry.org The selection of the appropriate catalyst and reaction conditions is paramount for the successful and efficient synthesis of this compound and its derivatives.
| Reaction Type | Catalyst | Ligand/Additive | Base | Typical Solvents | Reference |
|---|---|---|---|---|---|
| Heck-Type Coupling | Pd(OAc)₂ | AgOAc | - | CH₃CN | nih.gov |
| Suzuki-Miyaura Coupling | PdCl₂(dppf) | dppf | Et₃N | - | organic-chemistry.org |
| Miyaura Borylation | PdCl₂(dppf) | dppf | KOAc | Dioxane | nih.gov |
| C-H Borylation | [Ir(cod)OMe]₂ | dtbpy | - | Hexane | nih.govorganic-chemistry.org |
Chemical Modifications and Derivatization of this compound
The dual functionality of this compound allows for a wide range of chemical modifications at both the boronic acid and acrylic acid sites. This versatility enables its use as a building block for complex molecules, functional materials, and bioconjugates.
Transformations at the Boronic Acid Functionality (e.g., Esterification, Anion Formation)
The boronic acid group, B(OH)₂, is a Lewis acid that can undergo several important transformations. wikipedia.org Its reactivity is central to its utility in sensing and materials science.
Esterification : Boronic acids readily react with diols, such as pinacol (B44631) or N-methyldiethanolamine (MIDA), to form stable cyclic boronate esters. nih.gov This transformation is often used to protect the boronic acid group during other chemical reactions or to improve the compound's stability and solubility.
Anion Formation : In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov This equilibrium is pH-dependent. The boronic acid can also react with fluoride (B91410) ions, typically from potassium hydrogen fluoride (KHF₂), to form a more stable anionic trifluoroborate salt (R-BF₃K). organic-chemistry.org
Reversible Covalent Bonding : A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and glycoproteins. nih.govwikipedia.org This interaction is the basis for their use in glucose sensors and other molecular recognition applications.
Chemical Modifications at the Acrylic Acid Moiety (e.g., Polymerization, Esterification, Amidation)
The acrylic acid portion of the molecule contains both a carboxylic acid group and a reactive carbon-carbon double bond, each providing avenues for derivatization.
Polymerization : The vinyl group of the acrylic acid moiety can participate in radical polymerization to form polymers. This allows for the incorporation of the phenylboronic acid functionality into polymer chains, creating "smart" polymers that can respond to stimuli like pH or the presence of sugars. nih.govalfa-chemistry.com Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a common technique used to control the synthesis of such polymers. nih.govrsc.org
Esterification : The carboxylic acid group can be converted to an ester through reaction with an alcohol, often under acidic conditions or using a coupling agent. google.comopenreviewhub.orgresearchgate.net This modification can alter the solubility and reactivity of the molecule and is a common step in the synthesis of various acrylate-based materials.
Amidation : The carboxylic acid can react with primary or secondary amines to form amide bonds. This reaction typically requires a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to activate the carboxyl group. alfa-chemistry.comresearchgate.net Amidation is a robust method for linking the molecule to peptides, proteins, or other amine-containing structures. google.comgoogle.com
| Modification Type | Functional Group Targeted | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Esterification | Carboxylic Acid | Alcohol (e.g., Ethanol), Acid Catalyst | Ester | google.comresearchgate.net |
| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., EDCI) | Amide | alfa-chemistry.comresearchgate.net |
| Radical Polymerization | C=C Double Bond | Radical Initiator (e.g., AIBN), CTA (for RAFT) | Polymer Backbone | nih.govresearchgate.net |
| Boronate Ester Formation | Boronic Acid | Diol (e.g., Pinacol) | Cyclic Boronate Ester | nih.govnih.gov |
| Trifluoroborate Formation | Boronic Acid | KHF₂ | Trifluoroborate Salt | organic-chemistry.org |
Conjugation Chemistry for Bioconjugates and Material Integration
The ability to modify both ends of this compound makes it an excellent linker molecule for creating bioconjugates and integrating into advanced materials.
Bioconjugation : The boronic acid group can be used to target and bind to diol-containing biomolecules, such as carbohydrates on cell surfaces or specific glycoproteins. nih.gov Simultaneously, the acrylic acid moiety can be used to form a stable amide bond with amine groups in proteins or peptides, effectively tethering the molecule to a biological target. For instance, polymers containing 3-aminophenylboronic acid have been conjugated to gold nanoparticles for use in bacterial detection systems. nih.gov
Material Integration : Phenylboronic acid-containing polymers can be self-assembled into complex structures like micelles or nanoparticles. nih.gov These materials often exhibit stimuli-responsive behavior. For example, a block copolymer containing poly(3-acrylamidophenylboronic acid) can self-assemble into nanoparticles that swell or shrink in response to changes in pH or glucose concentration, making them suitable for controlled drug delivery systems. nih.gov The acrylic acid functionality provides a handle for cross-linking, further enhancing the stability and functionality of these materials.
Reactivity Profiles and Mechanistic Investigations of 3 3 Boronophenyl Acrylic Acid
Boronic Acid Moiety Reactivity and Equilibrium Dynamics
The phenylboronic acid portion of the molecule is central to its utility in sensing and reversible covalent chemistry. Its reactivity is governed by the electron-deficient nature of the boron atom.
Lewis Acidity and Reversible Covalent Binding with Diols and Nucleophiles
The boron atom in 3-(3-boronophenyl)acrylic acid possesses a vacant p-orbital, rendering it a Lewis acid. This allows it to readily accept a pair of electrons from Lewis bases. In aqueous media, boronic acids exist in equilibrium between a neutral, trigonal planar sp²-hybridized state and an anionic, tetrahedral sp³-hybridized boronate form through interaction with hydroxide (B78521) ions.
A hallmark of boronic acid chemistry is its ability to form reversible covalent bonds with nucleophiles, particularly compounds containing 1,2- or 1,3-diol functionalities, such as sugars and glycoproteins. alfa-chemistry.comnih.gov This interaction results in the formation of cyclic boronate esters. The stability of these esters is dependent on several factors, including the pH of the medium and the structure of the diol. This reversible binding is the foundation for the use of phenylboronic acid-containing molecules in sensors for saccharides and as carriers for drug delivery systems. alfa-chemistry.comnih.gov
Beyond diols, the boronic acid moiety can also interact with other nucleophilic residues found in proteins, such as those from serine, threonine, and lysine, forming reversible covalent adducts. nih.gov This reactivity has been harnessed in the development of enzyme inhibitors and other therapeutic agents. nih.gov The dual functionality of molecules like this compound, combining this binding capability with a polymerizable group, makes them valuable in creating responsive materials. alfa-chemistry.com
Table 1: Equilibrium of Phenylboronic Acid Moiety
| Form | Hybridization of Boron | Key Feature |
| Neutral Boronic Acid | sp² | Trigonal planar, Lewis acidic |
| Anionic Boronate | sp³ | Tetrahedral, formed in basic conditions |
| Cyclic Boronate Ester | sp³ | Tetrahedral, formed with diols |
Oxidation Reactions of Boronic Acids and Their Products
The carbon-boron bond in arylboronic acids is susceptible to oxidation. A common transformation is the conversion of the boronic acid group to a hydroxyl group, effectively yielding a phenol (B47542). This reaction is often carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or Oxone® under basic conditions. maastrichtuniversity.nlgoogle.comrsc.org
The mechanism of this oxidation generally involves the formation of a boronate species, which then undergoes rearrangement to form a borate (B1201080) ester. Subsequent hydrolysis yields the corresponding phenol. The efficiency and selectivity of this oxidation can be influenced by the reaction conditions and the presence of other functional groups in the molecule. For this compound, this reaction would convert it into 3-(3-hydroxyphenyl)acrylic acid.
Table 2: Common Oxidizing Agents for Boronic Acids
| Oxidizing Agent | Typical Conditions | Product from Arylboronic Acid |
| Hydrogen Peroxide (H₂O₂) | Basic (e.g., NaOH) | Phenol |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Biphasic systems | Phenol |
| Sodium perborate (B1237305) (NaBO₃) | Aqueous solution | Phenol |
Protodeboronation Pathways and Stability Considerations
Protodeboronation is a reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This can be an undesired side reaction, particularly in applications like Suzuki-Miyaura cross-coupling, as it leads to the loss of the functional boronic acid group. wikipedia.org The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH, and the electronic nature of the aryl substituent. wikipedia.orgnih.gov
Several mechanistic pathways for protodeboronation have been identified:
Acid-catalyzed pathway: This mechanism is prevalent in strongly acidic conditions and involves the direct protonation of the aromatic ring, leading to the cleavage of the C-B bond. wikipedia.org
Base-catalyzed pathway: In basic media, the formation of the more electron-rich boronate anion facilitates the reaction. The subsequent rate-limiting step is often the reaction of the boronate with a proton source like water. wikipedia.org
Via a transient aryl anion: For arylboronic acids bearing strong electron-withdrawing groups, a mechanism involving the formation of a transient aryl anion can occur under strongly basic conditions. nih.gov
For simple arylboronic acids, stability is generally greatest at neutral pH, where both acid- and base-catalyzed pathways are minimized. wikipedia.org The acrylic acid group on this compound is an electron-withdrawing group, which could influence its susceptibility to protodeboronation compared to unsubstituted phenylboronic acid. Studies on vinyl boronic acids have shown they undergo very slow protodeboronation. ed.ac.ukresearchgate.net
Acrylic Acid Moiety Reactivity and Polymerization Potential
The acrylic acid portion of this compound provides a site for polymerization and other reactions characteristic of α,β-unsaturated carboxylic acids.
Electrophilic and Nucleophilic Reactivity of the Acrylic Acid Double Bond
The carbon-carbon double bond in the acrylic acid moiety is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This makes the β-carbon susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction. researchgate.net Various nucleophiles, including thiols and amines, can add across the double bond under appropriate conditions.
Conversely, the double bond can also exhibit nucleophilic character and react with strong electrophiles. The reactivity of this double bond is fundamental to the polymerization potential of the molecule.
Radical and Anionic Polymerization Studies of the Acrylic Acid Moiety
The vinyl group of the acrylic acid moiety makes this compound a monomer that can undergo polymerization to form poly(acrylic acid) derivatives. These polymerization reactions can proceed through different mechanisms, most commonly radical or anionic pathways.
Radical Polymerization: This is a common method for polymerizing acrylic monomers. The reaction is initiated by a radical initiator, which can be generated thermally or photochemically. researchgate.netresearchgate.netrsc.orgnoaa.gov The resulting polymer chain propagates by the sequential addition of monomer units. The molecular weight and properties of the resulting polymer can be controlled by the reaction conditions, including initiator concentration and the presence of chain transfer agents. researchgate.net A similar compound, 3-acrylamidophenylboronic acid, has been successfully copolymerized with methacrylic acid via free-radical polymerization. nih.gov
Anionic Polymerization: Anionic polymerization of acrylic monomers can also be achieved, often leading to polymers with well-defined molecular weights and narrow molecular weight distributions. ethernet.edu.etcmu.eduuliege.begoogle.com This method involves initiation by a strong nucleophile, such as an organolithium compound. However, the acidic proton of the carboxylic acid group in this compound would need to be protected or the polymerization carried out under specific conditions to avoid termination of the propagating anionic chain. Often, esters of acrylic acid, such as tert-butyl acrylate (B77674), are used for anionic polymerization, followed by hydrolysis to yield the poly(acrylic acid). cmu.edu
The ability to polymerize this molecule allows for the creation of "smart" materials, such as hydrogels, where the boronic acid groups can interact with their environment, leading to changes in the material's properties in response to stimuli like pH or the presence of sugars. alfa-chemistry.comnih.gov
Cross-Coupling Reactions Involving this compound
This compound is a versatile bifunctional molecule, possessing both a nucleophilic boronic acid group and an electron-deficient acrylic acid moiety. This unique structure allows it to participate in a variety of transition metal-catalyzed cross-coupling reactions, with the boronophenyl group being particularly well-suited for palladium-catalyzed transformations that form new carbon-carbon bonds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. acs.orgwikipedia.org The boronic acid functional group in this compound serves as the organoboron component in this powerful transformation. researchgate.net This reaction is widely used for creating biaryl compounds, conjugated styrenes, and polyolefins under mild conditions compatible with a wide array of functional groups. organic-chemistry.orgcrysdotllc.com
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the specific catalytic system employed, which typically consists of a palladium source, a ligand, and a base in a suitable solvent. researchgate.net
Palladium Catalysts: The reaction is most commonly catalyzed by palladium complexes. organic-chemistry.org While Pd(0) is the active catalytic species, stable Pd(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) are often used, as they are reduced in situ to Pd(0). wiley-vch.de Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently used Pd(0) source that can directly enter the catalytic cycle. youtube.com For specific applications, nanocatalysts, such as palladium supported on nitrogen-doped graphene, have been developed to enhance reusability and catalytic activity, often allowing the reaction to proceed in greener solvents like water. harvard.edu
Ligand Effects: Ligands play a critical role by stabilizing the palladium center, enhancing its reactivity, and influencing the selectivity of the reaction. wikipedia.org Phosphine-based ligands are the most common. wikipedia.org
Monodentate Phosphines: Triphenylphosphine (B44618) (PPh₃) was one of the earliest and most widely used ligands. wikipedia.org
Bulky, Electron-Rich Phosphines: Modern advancements have shown that bulky and electron-rich phosphine (B1218219) ligands can significantly accelerate the oxidative addition step and facilitate the reductive elimination step. wikipedia.orgmdpi.com Ligands such as Sphos and BrettPhos have proven effective, particularly for coupling less reactive substrates like aryl chlorides or nitroarenes. crysdotllc.commdpi.com
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for Suzuki-Miyaura reactions, often exhibiting high stability and catalytic activity. wiley-vch.de PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes featuring NHC ligands are known for their high efficiency. organic-chemistry.org
Bases and Solvents: A base is essential for activating the boronic acid, making it more nucleophilic for the transmetalation step. crysdotllc.com Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (NaOH). crysdotllc.comyoutube.com The choice of solvent depends on the substrates and catalyst system, with common options including 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often with the addition of water. researchgate.netyoutube.com
| Component | Examples | Function in the Reaction |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂ | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, SPhos, BrettPhos, NHCs | Stabilizes the Pd center and modulates reactivity. |
| Base | K₃PO₄, K₂CO₃, NaOH, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, THF, DMF | Solubilizes reactants and catalyst. |
The widely accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The mechanism of transmetalation requires the presence of a base. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). crysdotllc.comchemscene.com This activated boronate then reacts with the Pd(II) complex. Studies have shown that this step likely proceeds through an intermediate containing a Pd-O-B linkage. nih.govchemscene.com The transfer of the aryl group from boron to palladium displaces the halide or other leaving group on the palladium, resulting in a diorganopalladium(II) complex (Ar-Pd(II)-R). chemscene.com The transmetalation process typically occurs with retention of the stereochemistry of the organic group being transferred. lookchem.comyoutube.com
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar and R) couple to form the new C-C bond of the final product (Ar-R). nih.gov This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. researchgate.net For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. crysdotllc.com

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The boronophenyl group of this compound can be coupled with a wide variety of electrophilic partners. The reactivity of the organic halide or pseudohalide partner generally follows the order: I > OTf (triflate) > Br >> Cl. crysdotllc.commdpi.com
Aryl and Vinyl Iodides and Bromides: These are the most common and reactive coupling partners for Suzuki-Miyaura reactions. They readily undergo oxidative addition to the Pd(0) catalyst under standard conditions. youtube.comwikipedia.org
Aryl and Vinyl Chlorides: As they are less expensive and more widely available, the use of aryl chlorides is highly desirable. However, their lower reactivity requires more specialized catalytic systems, typically involving bulky, electron-rich ligands like SPhos or NHCs to facilitate the challenging oxidative addition step. nih.gov
Pseudohalides (Triflates and Nonaflates): Organotriflates (R-OTf) and nonaflates are excellent substrates for Suzuki-Miyaura couplings and are often as reactive as or more reactive than the corresponding bromides. libretexts.org They provide a valuable alternative to halides, especially in complex molecule synthesis.
Heteroaryl Halides: The reaction is well-suited for the coupling of heteroaromatic halides, enabling the synthesis of complex structures relevant to pharmaceuticals and materials science. youtube.com
Nitroarenes: Recent advancements have even demonstrated the use of nitroarenes as coupling partners, where the nitro group acts as the leaving group. This transformation requires highly specialized and bulky biarylphosphine ligands, such as BrettPhos. mdpi.com
Beyond the Suzuki-Miyaura reaction, the dual functionality of this compound allows for potential participation in other significant cross-coupling reactions, either through its boronic acid moiety or its activated alkene.
Heck Reaction: The Heck (or Mizoroki-Heck) reaction typically couples an aryl or vinyl halide with an alkene. mdpi.com In the context of this compound, the acrylic acid portion could serve as the alkene partner. More interestingly, a halide-free Heck-type reaction has been developed where an arylboronic acid is used as the arylating agent in the presence of an oxidant. wikipedia.org This suggests that this compound could potentially self-couple or couple with other alkenes via its boronic acid group under specific oxidative Heck conditions. wikipedia.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org While the standard reaction does not directly involve boronic acids, Sonogashira-type couplings that utilize boronic acids as the coupling partner in place of halides have been reported. This opens the possibility of coupling the boronophenyl group of the molecule with terminal alkynes.
Stille Reaction: The Stille reaction couples an organotin (stannane) reagent with an sp²-hybridized organic halide or pseudohalide. The mechanism is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. While this compound would not act as the organometallic nucleophile in a traditional Stille reaction, this reaction highlights the broad family of palladium-catalyzed cross-couplings for which derivatives of this molecule could be designed.
| Reaction | Typical Nucleophile | Typical Electrophile | Potential Role of this compound |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | Aryl/Vinyl Halide or Pseudohalide | Acts as the organoboron nucleophile. |
| Heck | Alkene | Aryl/Vinyl Halide | Can act as the alkene partner or, in modified versions, as the arylboronic acid source. |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Can act as the aryl source in Sonogashira-type reactions involving boronic acids. |
| Stille | Organostannane | Aryl/Vinyl Halide or Pseudohalide | Does not directly participate as a nucleophile; provides mechanistic context. |
Suzuki-Miyaura Cross-Coupling Reactions Utilizing the Boronophenyl Group
Intramolecular Interactions and Conformational Analysis
The C-C bond between the phenyl ring and the vinyl group.
The C-B bond between the phenyl ring and the boronic acid group.
The C-C single bond within the acrylic acid moiety.
Rotation around the C(aryl)-C(vinyl) bond influences the relative orientation of the acrylic acid group with respect to the phenyl ring. The conjugated π-system of the acrylic acid and the phenyl ring favors a more planar conformation to maximize orbital overlap.
Computational studies on arylboronic acids have shown that the boronic acid group itself has distinct low-energy conformations defined by the orientation of its two hydroxyl groups. nih.gov The hydroxyl groups can adopt syn or anti arrangements with respect to the C-B bond, leading to different conformers. nih.gov These orientations can influence the acidity (pKa) of the boronic acid and its ability to engage in intermolecular hydrogen bonding in the solid state or in solution. The presence of the electron-withdrawing acrylic acid group in the meta position is expected to influence the electronic properties and acidity of the boronic acid.
Furthermore, the carboxylic acid group of the acrylic acid moiety can act as a hydrogen bond donor and acceptor, potentially leading to the formation of dimeric structures in the solid state, a common feature for carboxylic acids. Intramolecular hydrogen bonding between the boronic acid and carboxylic acid groups is unlikely due to the significant distance imposed by the meta-substituted phenyl ring.
Investigations of Intramolecular Boron-Nitrogen or Boron-Oxygen Interactions
The reactivity and structural characteristics of arylboronic acids, including this compound, are significantly influenced by the electron-deficient nature of the boron atom. The empty p-orbital on the boron atom makes it a Lewis acid, capable of accepting electrons from nearby Lewis bases, such as oxygen or nitrogen atoms. This can lead to the formation of intramolecular dative bonds or hydrogen bonds, which can stabilize specific conformations and modulate the compound's chemical properties.
While specific studies on this compound are not extensively detailed in the literature, valuable insights can be drawn from computational and experimental investigations of analogous structures. For instance, studies on ortho-substituted phenylboronic acids reveal a propensity for intramolecular interactions. In 2-formylphenylboronic acid, an intramolecular interaction between the carbonyl oxygen and the boron center is observed, which can lead to cyclization into a benzoxaborole structure in aqueous solutions. acs.org This suggests the potential for a similar, albeit likely weaker, interaction between the carboxylic acid's carbonyl oxygen and the boron atom in this compound, which could influence the orientation of the acrylic acid side chain relative to the phenyl ring.
| Interaction Type | Participating Groups | Potential Effect | Supporting Evidence from Analogues |
|---|---|---|---|
| Intramolecular B-O Interaction | Boron atom and Carbonyl Oxygen (C=O) of the acrylic acid | Stabilization of specific rotamers, potential for cyclization | Observed in 2-formylphenylboronic acid acs.org |
| Intramolecular Hydrogen Bonding | Between the two -OH groups of the boronic acid moiety | Conformational rigidity of the boronic acid group | Studied in various substituted phenylboronic acids beilstein-journals.orgresearchgate.net |
| Intramolecular Hydrogen Bonding | Between carboxyl groups in acrylic acid systems | Formation of stable dimeric or cyclic structures | Well-documented for poly(acrylic acid) researchgate.net |
Conformational Studies using Spectroscopic and Computational Methods
The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds: the bond connecting the phenyl ring to the boron atom, the bonds within the boronic acid group, and the single bond between the phenyl ring and the acrylic acid moiety. Understanding the preferred conformations is crucial for elucidating its reactivity and interactions with biological targets.
Computational Methods:
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences of molecules like this compound. By performing Potential Energy Surface (PES) scans, researchers can map the energy of the molecule as a function of the rotation around specific dihedral angles. This allows for the identification of low-energy, stable conformers and the energy barriers between them.
| Molecular Moiety | Conformational Isomers | Description | Relative Stability (Based on Analogues) |
|---|---|---|---|
| Acrylic Acid Side Chain | s-cis / s-trans | Rotation around the Cα-Cβ single bond | s-cis is often slightly more stable jmcs.org.mxscielo.org.mx |
| Boronic Acid Group | anti-syn, syn-anti, syn-syn, anti-anti | Rotation of the two O-H bonds | anti-syn is typically the global minimum |
Spectroscopic Methods:
Experimental validation of computational findings is achieved through various spectroscopic techniques. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is highly sensitive to molecular structure and conformation. Specific vibrational modes, such as the C=O and O-H stretching frequencies, can shift based on the molecule's conformation and the presence of hydrogen bonding. nih.gov For example, the formation of intramolecular hydrogen bonds typically results in a red-shift (lowering of frequency) of the O-H stretching band. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom. nih.gov Chemical shifts and coupling constants are dependent on the geometry of the molecule. By comparing experimentally observed spectra with spectra predicted from DFT calculations for different conformers, the most likely structure in solution can be determined. Furthermore, techniques like UV-Visible spectroscopy can probe the electronic structure of the molecule, which is also influenced by conformation, particularly the degree of conjugation between the phenyl ring and the acrylic acid group. jmcs.org.mxnih.gov
Advanced Applications in Chemical Biology and Medicinal Chemistry
Molecular Recognition and Chemo/Biosensing Platforms
The unique chemical properties of the boronic acid moiety within 3-(3-Boronophenyl)acrylic acid and related structures have positioned them as versatile tools in chemical biology and medicinal chemistry. Their ability to engage in reversible covalent interactions with specific biological molecules, coupled with the potential for signal transduction, has led to the development of sophisticated platforms for molecular recognition and sensing. These platforms are instrumental in detecting key biological analytes, offering insights into cellular processes and providing novel avenues for diagnostics.
The foundational principle behind the use of this compound in saccharide sensing is the ability of the boronic acid group to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols, a structural feature ubiquitous in saccharides and glycans. nih.govacs.orgnih.gov This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.govresearchgate.net The dynamic and reversible nature of this binding is crucial for developing continuous monitoring systems. mdpi.comacs.org While early boronic acid-based sensors showed broad reactivity, significant research has focused on tailoring the molecular structure to achieve higher affinity and selectivity for specific sugars, which is critical for applications in complex biological environments. mdpi.comresearchgate.net
The creation of effective fluorescent and colorimetric sensors based on this compound relies on coupling the saccharide binding event to a measurable change in optical properties. nih.gov The binding of a diol to the boronic acid induces a change in the hybridization of the boron atom from a neutral, trigonal sp² state to an anionic, tetrahedral sp³ state. nih.gov This geometric and electronic perturbation is the key to signal transduction.
Several key design principles are employed:
Photoinduced Electron Transfer (PET): This is a widely used mechanism for fluorescent "turn-on" sensors. bath.ac.uknih.gov In a typical PET sensor design, a fluorophore (like anthracene) is linked to the boronic acid recognition site, with a tertiary amine positioned nearby. acs.orgbath.ac.uk In the absence of a saccharide, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the fluorophore through PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger dative N–B bond. bath.ac.uknih.gov This interaction engages the nitrogen's lone pair, suppressing the PET process and restoring the fluorophore's emission. nih.govacs.org
Intramolecular Charge Transfer (ICT): In sensors based on the ICT mechanism, the boronic acid is part of a donor-π-acceptor (D-π-A) chromophore. mdpi.com The formation of the anionic boronate ester upon saccharide binding alters the electronic properties of the system, disrupting the ICT process. nih.gov This disruption leads to a detectable shift in the absorption or emission wavelength, providing a ratiometric or colorimetric response. nih.govresearchgate.net
Indicator Displacement Assays (IDA): This approach involves a complex of a boronic acid-containing receptor and a reporter dye. When an analyte like a saccharide is introduced, it binds to the boronic acid, displacing the dye and causing a change in the solution's color or fluorescence. nih.govresearchgate.net
Table 1: Comparison of Common Signal Transduction Mechanisms in Boronic Acid-Based Sensors
| Mechanism | Principle | Typical Response | Key Design Feature |
|---|---|---|---|
| Photoinduced Electron Transfer (PET) | Saccharide binding suppresses electron transfer from a quencher to a fluorophore. | Fluorescence "turn-on" (increase in intensity). | Proximity of a fluorophore and an amine quencher to the boronic acid. acs.orgbath.ac.uk |
| Intramolecular Charge Transfer (ICT) | Saccharide binding alters the electronic push-pull character of a chromophore. | Shift in absorption/emission wavelength (colorimetric or ratiometric). | Boronic acid integrated into a donor-π-acceptor system. nih.govmdpi.com |
| Indicator Displacement Assay (IDA) | Analyte displaces a bound indicator dye from the boronic acid receptor. | Change in fluorescence or color upon dye release. | A two-component system of a receptor and a reporter dye. nih.govresearchgate.net |
Developing sensors with high selectivity for glucose is a significant goal, largely driven by the need for continuous glucose monitoring in diabetes management. nih.govtechbriefs.com A primary challenge is that simple monoboronic acids often exhibit a higher affinity for other sugars, such as fructose. mdpi.com To overcome this, researchers have developed "diboronic acid" sensors, where two boronic acid moieties are positioned with a specific spatial arrangement. mdpi.comnih.gov This design creates a molecular cleft that is complementary to the hydroxyl groups of glucose, enabling a more selective 1:1 binding and enhancing the affinity for glucose over other monosaccharides. mdpi.com
These recognition principles have been incorporated into various platforms:
Fluorescent Probes: Systems that provide a direct optical readout of glucose concentration. acs.orgnih.gov
Hydrogels: Smart materials that swell or shrink in response to glucose concentrations. mdpi.commdpi.comrsc.org The binding of glucose to the boronic acid moieties within the hydrogel matrix alters the crosslinking density, leading to a volume change that can be used to trigger the release of encapsulated insulin (B600854). mdpi.comnih.govnih.gov
Electrochemical Sensors: Non-enzymatic sensors where glucose binding to immobilized boronic acid on a surface, such as graphene foam or an electrode, displaces a bound polymer or alters impedance, generating an electrical signal proportional to the glucose concentration. techbriefs.comnih.gov
Table 2: Examples of Boronic Acid-Based Glucose Sensing Platforms
| Platform Type | Operating Principle | Advantage |
|---|---|---|
| Diboronic Acid Fluorescent Probes | Spatial arrangement of two boronic acids creates a selective binding site for glucose. mdpi.com | High selectivity and sensitivity for optical detection. nih.gov |
| Glucose-Responsive Hydrogels | Glucose binding alters hydrogel crosslinking, causing volume changes and controlled insulin release. mdpi.comrsc.org | Enables development of "smart" insulin delivery systems. nih.gov |
| Electrochemical Sensors | Glucose competitively displaces a signaling molecule from an electrode modified with boronic acid. techbriefs.com | Offers a robust, enzyme-free alternative for electronic glucose meters. nih.gov |
Sialic acids (SAs) are a class of sugars often found at the termini of glycan chains on cell surfaces. rsc.orgrsc.org Many types of cancer cells exhibit aberrant glycosylation, leading to the overexpression of sialic acid, which has become a significant biomarker for cancer diagnosis and a target for therapy. nih.govnih.govnih.gov Phenylboronic acid and its derivatives can selectively bind to the cis-diol groups within the glycerol (B35011) side chain of sialic acid. nih.govnih.gov
This interaction is particularly effective in the slightly acidic microenvironment characteristic of many tumors (pH ~6.5), which enhances the binding affinity. rsc.orgbohrium.com This pH-dependent recognition allows for the design of targeted systems that are preferentially active in tumor tissues. bohrium.comresearchgate.net Researchers have leveraged this by attaching phenylboronic acid moieties to various platforms, including:
Nanoparticles and Micelles: For targeted delivery of chemotherapeutic agents or imaging probes directly to cancer cells. researchgate.netiaea.orgnih.gov
Quantum Dots: For fluorescent imaging and tracking of sialic acid expression on cell surfaces. nih.gov
Polymer-Based Sensors: To create arrays that can distinguish between different cancer cell lines based on their unique cell-surface glycosylation patterns. nih.gov
This targeting strategy has shown promise in enhancing the efficacy of cancer therapies and providing new tools for early diagnosis. rsc.orgnih.govnih.gov
Beyond saccharide recognition, the boronic acid functional group serves as a powerful reaction trigger for the detection of reactive oxygen species (ROS) and other biological oxidants. frontiersin.org ROS, such as hydrogen peroxide (H₂O₂), play dual roles in biology; they are essential signaling molecules at low concentrations but can cause significant oxidative damage at elevated levels, a condition linked to numerous diseases. nih.govnih.gov Boronate-based probes have emerged as indispensable tools for studying this delicate balance in living systems. frontiersin.orgbenthamdirect.com
Unlike the reversible binding with diols, the sensing mechanism for many oxidants involves an irreversible chemical transformation. nih.gov This makes these probes "chemodosimeters," as they undergo a one-way reaction that provides a cumulative measure of the analyte. nih.gov
The most well-established application in this area is the selective detection of hydrogen peroxide (H₂O₂). The core sensing mechanism is the H₂O₂-mediated oxidative cleavage of the carbon-boron (C-B) bond in arylboronic acids or their esters, which yields a corresponding phenol (B47542) and boric acid. nih.govnih.govpnas.org This reaction is highly specific to H₂O₂ over other biologically relevant ROS. researchgate.netrsc.org
The general design strategy for a fluorescent H₂O₂ probe involves masking a fluorophore as a non-fluorescent or weakly fluorescent boronate ester. frontiersin.orgnih.gov The key steps are:
Probe Design: A molecule with known fluorescent properties (e.g., fluorescein, rhodol) is chemically modified with one or more boronic acid groups, typically as pinacol (B44631) esters, at positions critical for fluorescence (e.g., phenolic hydroxyl groups). frontiersin.orgnih.gov This "masking" renders the probe non-fluorescent.
Activation by H₂O₂: In the presence of H₂O₂, the boronate ester undergoes nucleophilic attack by H₂O₂. nih.govresearchgate.net
Transformation and Signal: This is followed by rearrangement and hydrolysis, which irreversibly cleaves the C-B bond and liberates the original fluorophore by forming a hydroxyl group. nih.govpnas.org The unmasked fluorophore is highly fluorescent, resulting in a dramatic "turn-on" signal that is proportional to the amount of H₂O₂ present. frontiersin.orgrsc.org
This strategy has been used to create a wide array of probes with different colors and subcellular targeting capabilities, enabling researchers to visualize H₂O₂ dynamics in specific organelles like mitochondria. nih.gov
Table 3: Common Fluorophores Used in Boronate-Based H₂O₂ Probes
| Fluorophore Class | Example Probe Name | Emission Color | Key Feature |
|---|---|---|---|
| Fluorescein | Peroxyfluor-1 (PF1) | Green | High quantum yield; one of the earliest successful designs. frontiersin.org |
| Rhodol | Peroxy-Rhodol-1 (PR1) | Green-Yellow | Aniline group allows for synthetic modification and wavelength tuning. frontiersin.orgnih.gov |
| Xanthone | Peroxy-Xanthone-1 (PX1) | Blue | Provides a blue-fluorescent option for multicolor imaging. frontiersin.org |
| Hemicyanine | IR-780 based probe | Near-Infrared (NIR) | Enables deep tissue imaging due to long emission wavelength. rsc.org |
Detection of Reactive Oxygen Species (ROS) and Other Biological Oxidants
Development of Probes for Peroxynitrite and Hypochlorous Acid
The boronic acid group is a key functional group in the design of fluorescent probes for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl). Boronates react with peroxynitrite at a rate nearly a million times faster than with hydrogen peroxide, making them highly specific for detecting this damaging oxidant. nih.govthno.org This high reactivity is attributed to the electrophilic nature of the boron atom, which readily reacts with the powerful nucleophile peroxynitrite. nih.gov
The general mechanism for the detection of peroxynitrite by boronic acid-based probes involves the oxidation of the boronic acid to a corresponding phenol. This transformation leads to a significant change in the electronic properties of the molecule, which can be harnessed to produce a fluorescent signal. For instance, a probe might be designed to be non-fluorescent in its boronic acid form but become highly fluorescent upon conversion to the phenol by peroxynitrite.
Similarly, boronic acids can react with hypochlorous acid, also resulting in the formation of a phenol. nih.gov However, the reaction with peroxynitrite is significantly faster, allowing for the design of probes that can distinguish between these two reactive species. nih.gov While specific studies detailing probes derived directly from this compound are not prevalent, the underlying principles of boronic acid reactivity provide a strong foundation for its potential use in this area. The acrylic acid portion of the molecule could be further functionalized with fluorophores to create sophisticated probes for imaging these reactive species in living cells. nih.gov
A variety of fluorophores have been incorporated into boronic acid-based probes to achieve different signaling mechanisms, such as "turn-on" fluorescence. The choice of fluorophore can also influence the probe's localization within the cell and its sensitivity.
| Probe Type | Target Analyte | General Mechanism | Potential Fluorophore Conjugates |
| Boronic Acid-Based | Peroxynitrite (ONOO⁻) | Oxidation of boronic acid to phenol | Coumarin, Fluorescein, Rhodamine |
| Boronic Acid-Based | Hypochlorous Acid (HOCl) | Oxidation of boronic acid to phenol | Cyanine dyes, Naphthalimide |
Recognition of Nucleic Acids, Metal Ions, and Other Bioanalytes
The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for the recognition of various bioanalytes that contain this functional group, such as carbohydrates and glycoproteins. While the acrylic acid moiety of this compound does not directly contribute to this recognition, the boronic acid group offers a versatile handle for molecular recognition.
In the context of nucleic acids, while direct recognition of the nucleic acid backbone by a simple boronic acid like this compound is not a primary mechanism, the principles of molecular recognition can be applied to design more complex molecules. For instance, aminoglycosides, a class of antibiotics, are known to bind to the grooves of DNA and RNA triple helices. nih.govnih.gov By conjugating a boronic acid-containing molecule to a nucleic acid binding motif, it might be possible to develop novel probes or therapeutic agents that target specific nucleic acid structures.
The interaction of boronic acids with metal ions is another area of interest. Boronic acid-based sensors have been developed for the detection of various metal ions, including Fe³⁺. nih.gov The interaction typically involves the formation of a complex between the boronic acid and the metal ion, which can lead to a change in the fluorescence of an appended reporter molecule. nih.gov The design of such sensors often involves the incorporation of a fluorophore whose emission is quenched or enhanced upon metal ion binding.
| Analyte | Recognition Principle | Potential Application |
| Nucleic Acids | Conjugation to nucleic acid binders (e.g., intercalators, groove binders) | Probes for specific DNA/RNA structures, targeted therapeutics |
| Metal Ions (e.g., Fe³⁺) | Complex formation with the boronic acid moiety | Fluorescent sensors for metal ion detection in biological systems |
| Other Bioanalytes (e.g., carbohydrates) | Reversible covalent bond formation with diols | Sensors for glucose and other saccharides |
Therapeutic Modalities and Drug Design Strategies
The unique reactivity of the boronic acid group has been exploited in the design of various therapeutic agents. This compound, possessing this key functional group, serves as a foundational structure for exploring new therapeutic modalities.
Enzyme Inhibition and Proteasome Interaction
Boronic acids are well-established inhibitors of serine proteases, including the proteasome, a key enzyme complex involved in protein degradation. The mechanism of inhibition involves the formation of a stable, reversible covalent adduct between the boronic acid and the catalytic serine residue in the enzyme's active site. mdpi.com
The boron atom in a boronic acid is sp² hybridized and has an empty p-orbital, making it a Lewis acid. In the active site of a serine protease, the hydroxyl group of the catalytic serine acts as a nucleophile and attacks the electrophilic boron atom. This results in the formation of a tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis. nih.gov This stable complex effectively blocks the active site and inhibits the enzyme's activity. The reversibility of this interaction is a key feature of many boronic acid-based inhibitors.
The efficacy of boronic acid inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different parts of the molecule contribute to its inhibitory potency and selectivity. For peptidyl boronic acid inhibitors of the proteasome, the peptide portion of the molecule plays a crucial role in directing the inhibitor to the active site and determining its specificity for different catalytic subunits of the proteasome. nih.gov
Anti-Cancer, Anti-Microbial, and Anti-Viral Investigations
The biological activities of this compound and related compounds have been explored in the context of various diseases.
Anti-Cancer Investigations: Boron-containing compounds have shown promise as anti-cancer agents. nih.gov The proteasome inhibitor bortezomib, a dipeptidyl boronic acid, is a successful example of a boron-containing anti-cancer drug. nih.gov By inhibiting the proteasome, bortezomib disrupts protein homeostasis in cancer cells, leading to apoptosis. The acrylic acid moiety is also found in a number of compounds with demonstrated anti-proliferative activity. nih.govresearchgate.netresearchgate.netacs.org For instance, some acrylic acid derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. nih.govresearchgate.netacs.org The combination of a boronic acid and an acrylic acid group in this compound suggests that it could be a valuable scaffold for the development of novel anti-cancer agents.
Anti-Microbial and Anti-Viral Investigations: Boron-containing compounds have also been investigated for their anti-microbial properties. nih.govnih.gov Some boronic acids exhibit activity against a range of bacteria and fungi. nih.gov The mechanism of action can vary, but may involve the inhibition of key bacterial enzymes. Similarly, acrylic acid and its derivatives have been shown to possess anti-microbial activity. nih.govqmul.ac.uk For instance, polymers containing acrylic acid have been shown to kill bacteria and prevent biofilm formation. nih.gov
In the context of anti-viral research, various materials have been functionalized to impart anti-viral properties. nih.govresearchgate.net While direct evidence for the anti-viral activity of this compound is not widely reported, the chemical functionalities present in the molecule are found in compounds with known anti-viral effects. For example, some silver nanoparticle composites modified with organic acids have shown anti-viral activity. nih.gov
| Therapeutic Area | Potential Mechanism of Action |
| Anti-Cancer | Proteasome inhibition, Tubulin polymerization inhibition, Induction of apoptosis |
| Anti-Microbial | Inhibition of essential bacterial/fungal enzymes, Disruption of cell membranes |
| Anti-Viral | Inhibition of viral entry or replication (potential for derivatization) |
Drug Delivery Systems and Advanced Biomaterials
The unique chemical properties of this compound make it a valuable component in the design of "smart" drug delivery systems and advanced biomaterials. Its ability to respond to specific biological stimuli allows for the controlled and targeted release of therapeutic agents.
Stimuli-Responsive Drug Release Systems
Stimuli-responsive polymers are at the forefront of advanced drug delivery, designed to release their payload in response to specific triggers present in the body, either naturally or externally applied. mdpi.com Phenylboronic acid-containing polymers are particularly noteworthy for their sensitivity to changes in glucose concentration, pH, and redox potential. mdpi.comnih.gov
A significant application of polymers functionalized with this compound and its derivatives is in the development of self-regulated insulin delivery systems for diabetes management. mdpi.comnih.gov These systems mimic the function of a healthy pancreas by releasing insulin in response to elevated blood glucose levels. nih.gov
The underlying principle is the competitive binding of glucose to the boronic acid moieties within a polymer network. mdpi.com In a typical hydrogel-based system, the boronic acid groups form crosslinks with a polyol polymer like polyvinyl alcohol (PVA) or with diol-containing components of the insulin molecule itself. mdpi.commdpi.com When glucose levels rise, glucose molecules, which are also diols, compete with the established crosslinks for binding to the boronic acid. mdpi.com This competitive binding leads to the dissociation of the hydrogel network, causing it to swell and release the encapsulated insulin. mdpi.commdpi.com As glucose levels fall, the equilibrium shifts back, the hydrogel re-forms its crosslinks, and insulin release is attenuated. mdpi.com
Various platforms have been developed based on this mechanism, including hydrogels, microgels, and self-assembled micelles. mdpi.commdpi.com These systems offer the potential for long-term, autonomous control of blood glucose, reducing the need for frequent insulin injections. nih.govnih.gov
| System Type | Mechanism of Glucose-Triggered Release | Key Features |
| Hydrogels | Competitive binding of glucose disrupts boronate ester crosslinks, leading to swelling and insulin release. mdpi.commdpi.com | Can be formulated for subcutaneous injection or as implants. bohrium.com |
| Micelles | Glucose-induced dissociation of self-assembled block copolymer micelles releases encapsulated insulin. mdpi.com | Nanoscale carriers suitable for systemic administration. nih.gov |
| Layer-by-Layer Films | Glucose disrupts phenyl boronate ester links between layers, causing film breakdown and insulin release. mdpi.com | Allows for precise control over the amount of loaded drug. mdpi.com |
Beyond glucose, polymers containing this compound can be engineered to respond to other physiologically relevant stimuli, such as pH and redox potential, which are often altered in disease states like cancer and inflammation. mdpi.com
pH-Responsive Systems: The interaction between boronic acid and diols is highly pH-dependent. rsc.org The acidic microenvironment of tumors (pH ~6.5-6.8) can be exploited to trigger drug release from PBA-based carriers. rsc.orgnih.gov At physiological pH 7.4, a drug can be stably encapsulated within a nanoparticle through boronate ester linkages. rsc.org Upon reaching the acidic tumor environment, protonation of the boronate ester weakens the bond, leading to the disassembly of the nanocarrier and release of the drug. rsc.orgacs.org This strategy enhances the specificity of drug delivery to cancer cells. nih.gov Additionally, polymers containing acrylic acid units are known to be pH-sensitive; the carboxylic acid groups become ionized as the pH increases, leading to swelling or dissolution of the polymer matrix and subsequent drug release. bohrium.com
Redox-Responsive Systems: The tumor microenvironment is also characterized by a higher concentration of reducing agents, such as glutathione (GSH), compared to normal tissues. mdpi.comrsc.org This redox imbalance can be harnessed to trigger drug release. While disulfide bonds are the most common redox-responsive linkers, arylboronic esters have also been developed for this purpose. rsc.orgrsc.org Certain boronic esters can be cleaved in the presence of reactive oxygen species (ROS), which are also often elevated in cancer and inflamed tissues. rsc.orgnih.gov This cleavage can lead to the degradation of a nanocarrier and the release of its therapeutic payload. rsc.orgnih.gov The design of dual-responsive systems, sensitive to both pH and redox potential, offers a more sophisticated approach to achieving highly specific drug delivery to pathological sites. mdpi.com
| Stimulus | Mechanism | Application |
| Low pH (Acidic) | Weakening/cleavage of boronate ester bonds; protonation of carboxyl groups leading to polymer swelling. rsc.org | Targeted drug release in tumor microenvironments or acidic intracellular compartments (endosomes/lysosomes). nih.govnih.gov |
| High Redox (GSH/ROS) | Cleavage of redox-sensitive linkers (e.g., specific boronic esters) by glutathione or reactive oxygen species. rsc.orgrsc.org | Targeted drug release in the intracellular environment of cancer cells or sites of inflammation. mdpi.comnih.gov |
Functionalized Nanomaterials and Polymeric Conjugates for Biomedical Applications
The unique chemical properties of this compound, particularly the reversible covalent interactions of its boronic acid group with diols, make it a valuable component in the design of advanced biomedical materials. Its incorporation into nanomaterials and polymeric conjugates has led to the development of innovative platforms for various therapeutic and diagnostic applications.
Conjugation with Chitosan and Other Biocompatible Polymers
The conjugation of this compound and its derivatives with biocompatible polymers like chitosan has garnered considerable attention. Chitosan, a natural polysaccharide, is known for its biocompatibility, biodegradability, and low toxicity, making it an excellent scaffold for drug delivery systems. mdpi.com The primary amine and hydroxyl groups on the chitosan backbone provide reactive sites for chemical modification, allowing for the attachment of molecules like this compound. japsonline.com
The synthesis of these conjugates often involves the formation of an amide bond between the carboxylic acid group of this compound and the amine groups of chitosan. japsonline.com This process results in a functionalized polymer that combines the advantageous properties of both components. For instance, chitosan-phenylboronic acid conjugates have been explored for the development of glucose-sensitive systems for self-regulated insulin delivery. japsonline.com The boronic acid moiety can reversibly bind with glucose, leading to changes in the polymer's properties that can trigger the release of encapsulated insulin.
Furthermore, these polymeric conjugates are being investigated for their potential in wound healing and as diagnostic agents. japsonline.com The ability of the boronic acid group to interact with biological molecules containing diol functionalities opens up a wide range of possibilities for creating "smart" materials that can respond to specific physiological cues.
| Polymer | Conjugated Moiety | Synthetic Method | Potential Application |
| Chitosan | 3-Aminophenylboronic acid (3-APBA) | EDC/HCl and hydroxy benzotriazole coupling | Glucose-sensitive insulin delivery japsonline.com |
| Carboxymethyl Chitosan | 3-Carboxyphenylboronic acid (3-CPBA) | Amide reaction | Tumor targeting japsonline.com |
| Poly(acrylic acid) | Chitosan | Template polymerization | Controlled drug release nih.govciac.jl.cn |
Design of Targeted Delivery Vehicles for Specific Cell Types
A significant challenge in cancer therapy is the selective delivery of therapeutic agents to tumor cells while minimizing damage to healthy tissues. nih.govnih.gov Polymeric nanoparticles have emerged as a promising platform for targeted drug delivery. nih.govnih.gov These nanoparticles can be engineered to preferentially accumulate in tumor tissues through both passive and active targeting mechanisms. nih.gov
The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies, peptides, or small molecules, that specifically bind to receptors overexpressed on the surface of cancer cells. nih.gov This ligand-receptor interaction enhances the cellular uptake of the nanoparticles, leading to a higher concentration of the therapeutic agent at the tumor site. nih.gov
Phenylboronic acid derivatives, including this compound, are particularly interesting for targeted delivery due to their affinity for sialic acid residues, which are often overexpressed on the surface of cancer cells. japsonline.com This interaction can be exploited to design nanoparticles that specifically target tumor cells. For example, nanoparticles formulated with polymers conjugated to 3-carboxyphenylboronic acid have been investigated for tumor targeting. japsonline.com The ability of these nanoparticles to recognize and bind to cancer cells can improve the efficacy of the encapsulated anticancer drugs. japsonline.com
Agents for Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy technique that shows promise for treating various cancers. nih.govmdpi.com The therapy is based on a nuclear capture reaction that occurs when a stable isotope, boron-10 (¹⁰B), is irradiated with a beam of low-energy neutrons. nih.govresearchgate.net This reaction produces a high-energy alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus, which are highly destructive to cells over a very short range, approximately the diameter of a single cell. nih.govresearchgate.net
The success of BNCT relies on the selective accumulation of a sufficient concentration of ¹⁰B in tumor cells while maintaining a low concentration in surrounding healthy tissues. bohrium.com Therefore, the development of effective boron delivery agents is crucial. The currently clinically used boron agents are L-boronophenylalanine (BPA) and sodium borocaptate (BSH). nih.gov However, these agents have limitations, including the need for large doses and low tumor-to-blood selectivity, which has spurred the search for next-generation BNCT agents. nih.gov
While direct evidence for the use of this compound as a BNCT agent is not prominent in the reviewed literature, its structural similarity to BPA suggests its potential as a candidate or a scaffold for developing new boron carriers. The presence of the boronophenyl group is a key feature for BNCT agents. Research is ongoing to develop new boron-containing molecules, including amino acid derivatives and nanoparticles, to improve tumor targeting and boron delivery for more effective BNCT. mdpi.comescholarship.org
Development of Biochemical Tools and Probes
The ability of the boronic acid moiety to interact with diol-containing molecules has been leveraged to create a variety of biochemical tools and probes for research and diagnostic purposes.
Cell Labeling and Bioimaging Probes
Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes within living cells. nih.govnih.gov The design of probes that can selectively label specific cellular components or detect particular biomolecules is an active area of research.
Derivatives of phenylboronic acid have been successfully incorporated into fluorescent probes. For instance, 3-aminophenylboronic acid (3-APBA) has been used to modify carbon nitride quantum dots (C3N4) to create a fluorescent probe for the selective detection of dopamine. nih.gov The interaction between the boronic acid group of 3-APBA and the catechol group of dopamine leads to a quenching of the fluorescence of the quantum dots, allowing for the quantification of dopamine levels. nih.gov Importantly, these 3-APBA-modified quantum dots have been successfully applied for the bioimaging of intracellular dopamine. nih.gov
This principle can be extended to develop other fluorescent probes based on this compound for labeling and imaging various biomolecules and cellular structures that contain diol functionalities. The development of such probes offers a powerful approach to study cellular dynamics and function in real-time. nih.gov
| Probe System | Target Analyte | Mechanism | Application |
| 3-Aminophenylboronic acid modified carbon nitride quantum dots (3-APBA-CNQDs) | Dopamine | Fluorescence quenching via inner filter effect | Detection in urine and blood, intracellular bioimaging nih.gov |
| 2-(2-hydroxyphenyl)benzothiazole core structure (BTTQ) | 4-borono-L-phenylalanine (BPA) | Fluorescence turn-on | Intracellular imaging of BPA mdpi.com |
Affinity-Based Separation Techniques for Biomolecules
The specific and reversible interaction between boronic acids and cis-diols forms the basis of boronate affinity chromatography, a powerful technique for the separation and purification of glycoproteins and other diol-containing biomolecules. nih.govmdpi.com Glycoproteins play crucial roles in many biological processes, and their analysis is important for disease diagnosis and proteomics. nih.gov
In boronate affinity chromatography, a boronic acid ligand, such as a derivative of this compound, is immobilized on a solid support, typically a porous resin or magnetic beads. nih.gov When a complex mixture containing glycoproteins is passed through the column, the glycoproteins selectively bind to the immobilized boronic acid ligands through the formation of cyclic boronate esters with their carbohydrate moieties. nih.gov Non-glycosylated proteins and other molecules without diol groups pass through the column and are washed away. nih.gov The bound glycoproteins can then be eluted by changing the pH or by using a competing diol-containing molecule. nih.gov
This technique has been widely used for the enrichment of glycoproteins from complex biological samples, enabling their subsequent identification and characterization by methods such as mass spectrometry. nih.gov The versatility of boronate affinity chromatography makes it a valuable tool in glycoproteomics and biomarker discovery. nih.govfrontiersin.org
Applications in Materials Science and Polymer Chemistry
Design and Synthesis of Smart Polymeric Materials and Hydrogels
The integration of 3-(3-Boronophenyl)acrylic acid into polymeric structures, often alongside other acrylic acid derivatives, has led to the development of a diverse range of smart materials. These materials are designed to exhibit significant changes in their physical or chemical properties in response to specific environmental triggers.
The synthesis of polymers and copolymers containing boronic acid moieties, such as those derived from this compound, is a key strategy in creating functional materials. These polymers are often prepared through conventional free radical polymerization or controlled radical polymerization techniques, which allow for the incorporation of various functional monomers. For instance, copolymers of 3-(acrylamido)phenylboronic acid (AAPBA) and N,N-dimethylacrylamide (DMAA) have been synthesized via free radical polymerization. The resulting copolymers, P(DMAA-3-AAPBA), are essential building blocks for constructing stimuli-responsive materials.
The synthesis of poly(acrylic acid) (PAA) itself can be achieved through various methods, including solution polymerization using initiators like benzoyl peroxide in solvents such as tetrahydrofuran (B95107) (THF). The molecular weight of the resulting PAA can be controlled by adjusting the monomer to initiator ratio, which is crucial for tailoring the final properties of the material. Copolymers of acrylic acid with other monomers, such as methyl methacrylate (B99206) and n-butyl acrylate (B77674), have also been prepared to achieve specific properties like improved water absorption and mechanical strength.
Table 1: Synthesis of Boronic Acid-Appended and Acrylic Acid-Based Polymers
| Polymer/Copolymer | Monomers | Polymerization Method | Key Features |
| P(DMAA-3-AAPBA) | N,N-dimethylacrylamide (DMAA), 3-(acrylamido)phenylboronic acid (3-AAPBA) | Free Radical Polymerization | Building block for stimuli-responsive hydrogels. |
| Poly(acrylic acid) (PAA) | Acrylic acid | Solution Polymerization | Can be synthesized with controlled molecular weight. |
| PAA/BNNS-NH2 Composite | Acrylic acid, Amino-modified Boron Nitride Nanosheets | In-situ Polymerization | Enhanced mechanical properties and self-healing. nih.gov |
| P(MAA-co-AAm) | Methacrylic acid, Acrylamide | Aqueous Solution Polymerization | pH-sensitive hydrogel with high swelling capacity. nih.gov |
Hydrogels incorporating this compound and its derivatives are particularly noted for their responsiveness to changes in pH and the concentration of certain sugars, like glucose. This responsivity stems from the equilibrium of the boronic acid group with its boronate form and its ability to form reversible covalent bonds with diols.
Sugar-Responsive Hydrogels: The binding of glucose to the boronic acid moieties in a hydrogel network can lead to significant changes in the hydrogel's volume. At pH values below the pKa of the phenylboronic acid, the hydrogel swells as glucose concentration increases due to the formation of charged boronate species, which increases the osmotic pressure within the gel. umn.eduresearchgate.net Conversely, at pH values above the pKa, the addition of glucose can cause the hydrogel to shrink by forming reversible crosslinks between polymer chains. umn.edumdpi.com Hydrogel films made from copolymers of N,N-dimethylacrylamide and 3-(acrylamido)phenylboronic acid have demonstrated rapid response times to glucose, on the order of seconds to minutes, making them promising for continuous glucose monitoring applications. nih.gov
pH-Responsive Hydrogels: The swelling behavior of hydrogels containing acrylic acid derivatives is highly dependent on the pH of the surrounding environment. nih.gov Anionic hydrogels, such as those based on poly(acrylic acid), exhibit low swelling in acidic conditions (low pH) where the carboxylic acid groups are protonated. nih.gov As the pH increases above the pKa of the carboxylic acid, these groups become ionized, leading to electrostatic repulsion between the polymer chains and a significant increase in swelling. nih.gov This pH-dependent swelling can be precisely controlled and is a key feature in the design of materials for drug delivery and other biomedical applications. mdpi.com For instance, hydrogels containing methacrylamidophenylboronic acid (MPBA) show a monotonic increase in swelling with increasing pH, behaving as polyacids. mdpi.com
Table 2: Swelling Behavior of Stimuli-Responsive Hydrogels
| Hydrogel System | Stimulus | pH | Response | Reference |
| p(MPBA-co-AAm) | Glucose | < pKa | Swelling increases | umn.edumdpi.com |
| p(MPBA-co-AAm) | Glucose | > pKa | Shrinking (crosslinking) | umn.edumdpi.com |
| P(DMAA-3-AAPBA)/PVA Film | Glucose | 8.5 | Swelling increases | nih.gov |
| Poly(acrylic acid) based | pH | < pKa | Low swelling | nih.gov |
| Poly(acrylic acid) based | pH | > pKa | High swelling | nih.govmdpi.com |
The reversible nature of boronate ester bonds formed between boronic acids and diols is the foundation for creating self-healing and adaptable materials. rsc.org When a material containing these dynamic bonds is damaged, the bonds can break and reform across the damaged interface, restoring the material's integrity. rsc.org This intrinsic self-healing capability is particularly valuable for extending the lifetime and reliability of polymeric materials. bwise.kr
Polymers and hydrogels incorporating boronic acid moieties can exhibit self-healing properties under various conditions. rsc.org For instance, boronic acid-based hydrogels have been shown to self-heal at neutral pH. nih.gov The self-healing process can be triggered by environmental cues such as water or changes in pH, which facilitate the dynamic exchange of boronate esters. researchgate.net Composite hydrogels, such as those made from poly(acrylic acid) and surface-modified boron nitride nanosheets, have demonstrated both excellent mechanical properties and rapid self-healing abilities without the need for external stimuli. nih.gov The introduction of dynamic covalent bonds, such as boronic esters, allows for the design of materials that can adapt to their environment and repair damage autonomously. researchgate.netcaf.ac.cn
Table 3: Mechanical and Self-Healing Properties of Boronic Acid-Containing Polymers
| Material | Healing Condition | Healing Efficiency | Tensile Strength | Elongation at Break | Reference |
| PAA/BNNS-NH2 Composite Hydrogel | Room Temperature | Rapid | ~1311 kPa | - | nih.gov |
| Poly(acrylic acid-co-maleic acid)/Glycerol (B35011)/BNNS-NH2 | -15 °C | ~70% | ~151.3 kPa | ~474% | nih.gov |
| Copolymers of Acrylamide and Acrylic Acid with Co(II) complexes | 0.1M HCl | High | High | - | mdpi.com |
Supramolecular Assemblies and Self-Organization Phenomena
Beyond covalent polymer networks, this compound and related compounds are instrumental in the construction of supramolecular assemblies. These are complex chemical systems held together by non-covalent interactions, which can exhibit unique and tunable properties.
The interaction of boronic acids with guest molecules, particularly diols, can lead to measurable changes in the spectroscopic properties of the system. This phenomenon is the basis for the development of chemosensors. For example, the binding of a sugar molecule to a boronic acid can alter the electronic environment of a nearby chromophore or fluorophore, resulting in a change in the UV-Vis absorption or fluorescence spectrum. researchgate.net
While specific studies detailing guest-induced spectroscopic changes for this compound itself are not prevalent in the provided search results, the principle is well-established for phenylboronic acid derivatives. The investigation of poly(acrylic acid) gels has shown that changes in the polymer's conformation, such as those induced by neutralization, can be monitored by UV-Vis and fluorescence spectroscopy. researchgate.net It is conceivable that the binding of a guest molecule to the boronic acid moiety of a polymer containing this compound would similarly lead to conformational changes and, consequently, spectroscopic shifts.
The self-assembly of molecules at interfaces is a powerful bottom-up approach for the creation of functional thin films with controlled structure and properties. Boronic acid-containing molecules can participate in such self-assembly processes. For example, stable nanoparticles with a core-shell structure have been formed through the covalent complexation between the boronic acid groups of poly(3-acrylamidophenylboronic acid) and the hydroxyl groups of a sugar-containing polymer. rsc.org
A universal and conformal thin film fabrication technique has been demonstrated using a wetting-empowered interfacial self-assembly. nih.gov This method allows for the rapid assembly of a nanoparticle monolayer at an interface, which can then be transferred to a substrate to form a functional film. nih.gov This technique boasts a high harvesting efficiency of up to 97.5% and is applicable to a variety of materials. nih.gov The ability to form uniform and dense films via self-assembly opens up possibilities for applications in electronics, sensors, and coatings. nih.gov
Surface Functionalization and Interface Engineering
The boronic acid group in this compound provides a powerful tool for the functionalization of surfaces to achieve selective binding of specific molecules. This is particularly effective for capturing compounds containing cis-diol functionalities, such as saccharides and glycoproteins. rsc.orgnih.gov Surfaces can be modified by grafting polymers derived from this compound or its derivatives, creating a platform for molecular recognition.
The principle of this selective binding is the formation of a stable cyclic boronic ester between the boronic acid on the surface and the cis-diol of the target molecule. nih.gov This interaction is reversible and pH-dependent, typically being stronger at higher pH values where the boronic acid is in its anionic, tetrahedral form. This pH-responsiveness allows for the controlled capture and release of target molecules.
A significant application of this technology is in the development of sensors for saccharides. nih.govrsc.orgmdpi.com For instance, surfaces functionalized with poly(3-acrylamidophenylboronic acid) can be used to detect glucose and other sugars. rsc.org The binding of the saccharide to the surface can be transduced into a measurable signal, such as a change in electrical resistance or fluorescence. rsc.orgmdpi.com This approach has been explored for the development of non-enzymatic glucose sensors.
The table below details research findings on surface modification with boronic acids for selective binding.
| Surface/Material | Target Analyte(s) | Detection Principle | Research Finding |
| Poly((3-acrylamidophenyl)boronic acid-co-N,N-methylenebisacrylamide) monolithic capillary | Nucleosides, glycoproteins | Boronate affinity chromatography | The hydrophilic monolith showed excellent selectivity and high binding capacity for cis-diol biomolecules at near-physiological pH. rsc.org |
| Poly(3-aminophenylboronic acid)-functionalized single-walled carbon nanotubes | D-fructose, D-glucose | Chemiresistive sensing | The hybrid sensors demonstrated a wide dynamic range of detection, and the binding was reversible at lower pH. rsc.org |
| Phenylboronic acid-functionalized covalent organic framework | Quercetin (B1663063) (a flavonoid with a cis-diol) | Solid-phase extraction | The material exhibited high adsorption capacity and selectivity for quercetin over similar flavonoids lacking the cis-diol structure. nih.gov |
Layer-by-layer (LbL) assembly is a versatile technique for creating thin films with precisely controlled architecture and functionality. rsc.orgrsc.org By alternately depositing materials with complementary interactions, multilayer films can be constructed on a variety of substrates. Incorporating polymers of this compound into LbL assemblies allows for the creation of membranes with tunable permeability and recognition capabilities. researchgate.net
The permeability of these LbL films can be controlled by external stimuli that affect the interactions within the film. For example, since the boronic acid moiety is pH-responsive, changing the pH of the surrounding environment can alter the swelling and, consequently, the permeability of the film. rsc.org Similarly, the presence of sugars that can bind to the boronic acid groups can also induce changes in the film's structure and permeability. This makes it possible to design "smart" membranes that can regulate the transport of molecules in response to specific chemical signals. researchgate.net
This approach has potential applications in areas such as controlled drug release and selective separations. researchgate.net For instance, a membrane could be designed to be permeable to a specific drug only in the presence of a certain concentration of glucose, which could be useful for developing self-regulating insulin (B600854) delivery systems. The recognition capabilities of the boronic acid groups also allow these LbL films to be used for selective separations, for example, in separating different saccharides.
The following table outlines the principles and potential applications of LbL assemblies incorporating boronic acid functionalities.
| LbL Assembly Feature | Underlying Principle | Potential Application |
| Stimuli-Responsive Swelling | pH-dependent ionization of boronic acid and reversible boronic ester formation. rsc.orgresearchgate.net | Controlled release of encapsulated molecules. |
| Selective Molecular Binding | Specific interaction between boronic acid and cis-diols. | Separation of saccharides and other diol-containing compounds. |
| Tunable Permeability | Changes in film structure and porosity in response to pH or sugar concentration. researchgate.net | "Smart" membranes for regulated transport and filtration. |
Catalysis and Environmental Applications
The boron atom in this compound is electron-deficient, which allows it to function as a Lewis acid. Lewis acids are electron pair acceptors and can catalyze a variety of organic reactions by activating electrophiles. While the catalytic activity of this compound itself is not extensively documented in dedicated studies, the well-established role of other boronic acids and borinic acids as catalysts provides a strong basis for its potential in this area. scribd.com
Boronic acid derivatives have been shown to be effective catalysts for reactions such as Mukaiyama aldol (B89426) condensations and esterifications. scribd.comresearchgate.netgoogle.com In these reactions, the boron atom coordinates to a carbonyl oxygen of the electrophile (e.g., an aldehyde or a carboxylic acid), making the carbonyl carbon more susceptible to nucleophilic attack. This activation lowers the energy barrier of the reaction, thereby increasing the reaction rate.
The presence of both a Lewis acidic boronic acid group and a Brønsted acidic carboxylic acid group in the same molecule could potentially lead to cooperative catalytic effects in certain reactions. The acrylic acid moiety also offers the possibility of immobilizing the catalyst onto a polymer support, which would facilitate its separation from the reaction mixture and allow for its reuse.
The table below summarizes the potential catalytic applications of boronic acids in organic synthesis.
| Reaction Type | Role of Boronic Acid Catalyst | Potential Advantage |
| Mukaiyama Aldol Condensation | Activation of the aldehyde electrophile. scribd.com | Can promote the formation of carbon-carbon bonds. |
| Esterification | Activation of the carboxylic acid. researchgate.netgoogle.com | Can drive the reaction towards the ester product. |
| Dehydration of β-hydroxy carbonyls | Formation of a cyclic intermediate that facilitates water elimination. scribd.com | Selective synthesis of α,β-unsaturated carbonyl compounds. |
The functional groups present in this compound, namely the boronic acid and the carboxylic acid, suggest its potential utility in environmental remediation, particularly in the removal of heavy metal ions from water. nih.govresearchgate.net Both of these groups are known to form complexes with metal ions through chelation. mdpi.com
The carboxylic acid group can deprotonate to form a carboxylate anion, which can then bind to positively charged metal ions. Similarly, the boronic acid group, with its vacant p-orbital on the boron atom, can interact with electron-donating ligands, including water molecules coordinated to metal ions, or directly with certain metal species. The presence of two binding sites on the same molecule could lead to a synergistic effect, resulting in stronger and more selective binding of certain metal ions. nih.gov
Polymers synthesized from this compound could be used as adsorbents for heavy metal removal. nih.gov These polymeric materials could be designed to have a high surface area and a high density of binding sites, leading to a high adsorption capacity. researchgate.net Furthermore, the pH-responsive nature of both the carboxylic and boronic acid groups could be exploited to allow for the regeneration and reuse of the adsorbent material. By lowering the pH, the metal ions could be released, and the adsorbent could be used for another cycle of water treatment.
The table below outlines the potential of this compound-based materials in environmental remediation.
| Remediation Target | Binding Mechanism | Potential Material Format | Key Advantage |
| Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺) | Chelation via carboxylate and boronic acid groups. nih.govmdpi.com | Functionalized polymers, hydrogels, or membranes. researchgate.netnih.gov | High adsorption capacity and potential for regeneration. |
| Organic Pollutants (with diol groups) | Boronic ester formation. | Adsorbent resins or functionalized surfaces. | Selective removal of specific organic contaminants. |
Future Perspectives and Emerging Research Directions for 3 3 Boronophenyl Acrylic Acid
Advancement of Highly Selective and Sensitive Analytical Probes
The development of advanced analytical probes is a cornerstone of modern diagnostics and environmental monitoring. The boronic acid functional group is well-established for its ability to bind with 1,2- or 1,3-diols, which are common structural motifs in saccharides and glycoproteins. This interaction is the foundation for designing highly selective sensors.
Future research is expected to focus on leveraging 3-(3-boronophenyl)acrylic acid as a fundamental building block for novel analytical probes. The acrylic acid portion of the molecule can be functionalized with fluorophores, chromophores, or electrochemical reporters. This would enable the creation of probes that signal the binding of target diol-containing analytes through changes in fluorescence, color, or electrical current. For instance, researchers are exploring the development of colorimetric sensors based on gold nanoparticles (AuNPs) modified with phenylboronic acid derivatives. nih.govresearchgate.net In these systems, the binding of target molecules like sialic acid or bacteria induces aggregation of the AuNPs, leading to a distinct color change from red to blue or purple. nih.gov
The development of fluorescent sensors is another promising avenue. mdpi.com Probes could be designed where the binding of a target analyte to the boronic acid group modulates the electronic properties of a conjugated fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. The goal is to create probes with high sensitivity, capable of detecting picomolar or even femtomolar concentrations of clinically relevant biomarkers, such as specific sugars or catechols.
Table 1: Potential Target Analytes for Probes Based on this compound
| Target Analyte Class | Specific Examples | Detection Principle |
| Saccharides | Glucose, Fructose, Sialic Acid | Reversible boronate ester formation |
| Glycoproteins | Mucin, Prostate-Specific Antigen (PSA) | Interaction with surface glycans |
| Catecholamines | Dopamine, Epinephrine | Binding to catechol diol group |
| Microorganisms | E. coli, S. aureus | Binding to saccharides on bacterial outer membranes nih.gov |
Integration into Complex Biological Systems for In Vivo Applications
The ability of boronic acids to interact with biological molecules opens up possibilities for in vivo applications, ranging from diagnostics to therapeutics. A key area of future research is the integration of this compound derivatives into complex biological systems for targeted imaging and therapy.
One of the most significant applications for related compounds is Boron Neutron Capture Therapy (BNCT), a non-invasive radiation therapy for cancer. nih.gov In BNCT, a boron-containing compound, such as p-boronophenylalanine (L-BPA), is selectively delivered to tumor cells. nih.gov Subsequent irradiation with a neutron beam causes the boron atoms to undergo a nuclear reaction that releases high-energy particles, destroying the cancer cells from within. Future work could involve designing derivatives of this compound to improve tumor cell uptake and retention, potentially leading to more effective BNCT agents. nih.gov
Furthermore, the boronic acid moiety can be exploited for targeted drug delivery. By conjugating therapeutic agents to this compound, it may be possible to create prodrugs that target cells with high concentrations of surface sialic acids, which are often overexpressed in cancer cells. Another emerging application is in Positron Emission Tomography (PET) imaging. Borylated precursors can be used to synthesize ¹⁸F-labelled imaging agents, which are valuable for non-invasive diagnosis and monitoring of diseases. nih.gov The challenge lies in designing molecules that are stable in physiological conditions, have favorable pharmacokinetic properties, and can effectively reach their intended targets in vivo.
Exploration of Novel Catalytic Cycles and Multicomponent Reactions
In synthetic organic chemistry, this compound and its derivatives are valuable building blocks. Future research will likely focus on exploring novel catalytic cycles and multicomponent reactions (MCRs) to expand their synthetic utility. MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a new product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.org
The use of unprotected phenylboronic acids in isocyanide-based MCRs, such as the Ugi reaction, has been demonstrated to produce diverse, drug-like scaffolds. nih.govmdpi.com Applying these methodologies to this compound could provide rapid access to libraries of complex molecules with potential biological activity. These reactions offer a streamlined approach to creating structural diversity from simple starting materials. nih.gov
Moreover, acrylic boronates, which share the core structure of this compound, have been utilized as versatile C3 building blocks in palladium-catalyzed coupling and cross-metathesis reactions. nih.gov These methods enable the synthesis of previously inaccessible, highly functionalized organoboron compounds. nih.gov A particularly interesting application is the one-pot synthesis of 3-boryl pyrazoles, which are important scaffolds in medicinal chemistry. nih.gov Future work will likely involve developing new catalysts and reaction conditions to further expand the scope of these transformations, enabling the creation of novel organoboron compounds for various applications.
Table 2: Examples of Reactions for Synthetic Diversification
| Reaction Type | Catalyst/Reagents | Potential Products |
| Multicomponent Reactions (e.g., Ugi) | Isocyanides, Amines, Carboxylic Acids | Highly functionalized peptidomimetics mdpi.com |
| Suzuki Coupling | Palladium catalysts, Aryl halides | Biaryl acrylic acid derivatives |
| Cross-Metathesis | Ruthenium catalysts, Olefins | Novel conjugated borylated products nih.gov |
| Cyclocondensation-Oxidation | Hydrazines | Medicinally important 3-boryl pyrazoles nih.gov |
Bio-Inspired Material Design and Advanced Polymeric Systems
Nature provides a rich source of inspiration for the design of advanced materials with unique properties. nih.govosti.gov The dual functionality of this compound makes it an excellent candidate for creating bio-inspired and responsive polymeric systems. The acrylic acid group can readily participate in polymerization reactions, while the boronic acid group can form dynamic, reversible crosslinks or act as a recognition site. alfa-chemistry.com
An emerging area is the development of "smart" hydrogels. By incorporating this compound into a polymer network, it is possible to create hydrogels that respond to changes in glucose concentration. The boronic acid groups can form crosslinks with a diol-containing polymer like polyvinyl alcohol (PVA). In the presence of glucose, the glucose molecules compete for the boronic acid binding sites, leading to a disruption of the crosslinks and a change in the hydrogel's properties, such as swelling or stiffness. Such materials have potential applications in glucose sensing and controlled insulin (B600854) delivery systems.
Furthermore, this compound can be used to create self-healing polymers. nih.gov The reversible nature of the boronate ester bond allows for the design of materials that can repair themselves after damage. When a fracture occurs, the broken boronate ester bonds can reform upon bringing the fractured surfaces back into contact, restoring the material's integrity. Research in this area is focused on optimizing the polymer architecture to enhance healing efficiency and mechanical properties for applications in coatings, electronics, and soft robotics. nih.gov
Computational Chemistry and Machine Learning in Analog Design and Predictive Modeling
The design and optimization of molecules for specific applications can be a time-consuming and resource-intensive process. Computational chemistry and machine learning are becoming indispensable tools for accelerating this process. nih.gov For this compound, these methods can guide the design of new analogs with improved properties and predict their behavior.
Computational methods like molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov This allows researchers to understand the structural basis for activity and to design new molecules with enhanced potency and selectivity. acs.orgresearchgate.net For example, these techniques can help in designing more effective BNCT agents by predicting their binding affinity to transporters that are overexpressed on cancer cells.
Machine learning (ML) models can be trained on existing data to predict various properties of new, unsynthesized molecules. researchgate.netnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of a series of analogs based on their chemical structures. nih.gov ML can also be used to predict physicochemical properties relevant to drug development (Absorption, Distribution, Metabolism, and Excretion - ADME) or material science (e.g., polymer glass transition temperature). researchgate.netmdpi.com By using these predictive models, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the discovery pipeline. nih.govmdpi.com
Table 3: Application of Computational and ML Methods
| Method | Application | Goal |
| Molecular Docking | Target-based drug design | Predict binding mode and affinity of analogs to a biological target nih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion | Assess the stability of ligand-protein complexes over time nih.gov |
| QSAR Modeling | Analog design and optimization | Predict the activity of new compounds based on structural features nih.gov |
| Machine Learning | Predictive modeling | Predict ADME properties, material characteristics, or reaction outcomes researchgate.net |
Q & A
Q. What are the key synthetic methods for preparing enantiomerically enriched 3-(3-Boronophenyl)acrylic acid derivatives?
The enantioselective synthesis of 3-substituted benzoxaboroles, including derivatives of this compound, can be achieved via an asymmetric Morita-Baylis-Hillman (MBH) reaction. This method employs a bifunctional quaternary ammonium-carbene catalyst to facilitate a cascade reaction between 2-formylarylboronates and acrylates, yielding chiral C3-substituted benzoxaboroles with high enantiomeric excess (up to 96% ee) and good yields (60–85%). Critical parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and catalyst loading (5–10 mol%) .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and boron coordination.
- X-ray Crystallography : Resolves stereochemistry and binding modes (e.g., interaction with carbapenemases) .
- Mass Spectrometry (MS) : Validates molecular weight and purity.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., boronic acid and acrylic acid moieties). Computational modeling (DFT) may supplement experimental data to predict reactivity and stability .
Advanced Research Questions
Q. What structural features of this compound derivatives enhance inhibitory activity against carbapenemases?
Structure-activity relationship (SAR) studies highlight:
- C3 Acrylate Substituents : Electron-withdrawing groups (e.g., nitro or sulfonyl) improve binding to serine residues in serine β-lactamases (SBLs) like KPC-2.
- Stereochemistry : (R)-enantiomers show superior inhibition of OXA-48 carbapenemases compared to (S)-enantiomers due to spatial compatibility with active-site pockets .
- Boronic Acid Reactivity : Facilitates covalent bond formation with catalytic serine residues, mimicking β-lactam substrates. Crystallographic data (e.g., PDB IDs 7AXX, 7AXY) validate these interactions .
Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
A robust protocol includes:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-negative pathogens (e.g., E. coli, P. aeruginosa) and carbapenemase-producing strains. Use meropenem as a control and measure synergy via checkerboard assays .
- Proton Transfer Salts : Synthesize salts with sulfamoylphenylcarbamoyl groups to enhance solubility and membrane penetration. Compare activity to reference drugs (e.g., vancomycin, fluconazole) .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours.
Q. How can discrepancies in bioactivity data across studies be resolved?
Contradictions in MIC values or inhibition efficacy may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC controls) and include clinical isolates in testing panels.
- Experimental Conditions : Control pH (boronic acids are pH-sensitive) and cation content (e.g., Zn²⁺ for metallo-β-lactamases).
- Structural Analogues : Compare results with structurally related compounds (e.g., 3-sulfamoylphenylcarbamoyl derivatives) to identify confounding substituent effects .
Methodological Considerations
Q. What strategies optimize the metabolic stability of this compound derivatives in vivo?
- Prodrug Design : Mask the boronic acid group as a pinacol ester to reduce renal clearance.
- PEGylation : Improve pharmacokinetics by conjugating polyethylene glycol (PEG) chains to the acrylic acid moiety.
- Cytochrome P450 Screening : Identify metabolic hotspots using liver microsome assays and introduce blocking groups (e.g., fluorine) .
Q. How can crystallographic data inform the redesign of this compound inhibitors?
X-ray structures of inhibitor-enzyme complexes (e.g., KPC-2 or OXA-48) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
